1-(3-Methoxypropoxy)propan-1-ol
Overview
Description
1-(3-Methoxypropoxy)propan-1-ol is a chemical compound with the molecular formula C7H16O3. It is also known by its IUPAC name, this compound. This compound is characterized by its primary alcohol functional group and its ether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropoxy)propan-1-ol can be synthesized through the reaction of 3-methoxy-1-propanol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Substituted ethers
Scientific Research Applications
1-(3-Methoxypropoxy)propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for biocatalysts, facilitating the formation of specific products through stereoselective transformations. The ether linkage and primary alcohol group play crucial roles in its reactivity and interactions with enzymes and other molecules.
Comparison with Similar Compounds
1-(3-Methoxypropoxy)propan-1-ol can be compared with other similar compounds such as:
3-Methoxy-1-propanol: A primary alcohol with similar reactivity but lacking the ether linkage.
Dipropylene glycol methyl ether: A compound with two ether linkages and similar solvent properties.
Uniqueness: this compound is unique due to its combination of a primary alcohol and an ether linkage, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-(3-methoxypropoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-7(8)10-6-4-5-9-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRGCOIDGUJGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860507 | |
Record name | 1-(3-Methoxypropoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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